molecular formula C20H12Cl2N4O3S B7730592 (2E)-2-cyano-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-2-cyano-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B7730592
M. Wt: 459.3 g/mol
InChI Key: YKCIZAZPWOWIDC-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 2,4-dichlorobenzyl chloride in the presence of a base.

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts.

    Coupling with the Nitrophenyl Group: The final step involves the coupling of the intermediate with 3-nitrobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole and nitrophenyl groups.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the nitrophenyl group are key functional groups that can form hydrogen bonds or participate in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl derivatives: These compounds share the dichlorobenzyl group and may have similar biological activities.

    Thiazole derivatives: Compounds with a thiazole ring are known for their diverse biological activities.

    Nitrophenyl derivatives: These compounds are studied for their potential as bioactive molecules.

Uniqueness

The uniqueness of (2E)-2-cyano-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O3S/c21-15-5-4-13(18(22)9-15)8-17-11-24-20(30-17)25-19(27)14(10-23)6-12-2-1-3-16(7-12)26(28)29/h1-7,9,11H,8H2,(H,24,25,27)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCIZAZPWOWIDC-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.